Superior α2-Adrenergic Receptor Affinity of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Compared to the Unsubstituted 1-(Pyridin-2-yl)piperazine
The target compound demonstrates a 13.7-fold higher affinity for the α2-adrenergic receptor compared to its unsubstituted analog, 1-(pyridin-2-yl)piperazine. This difference is critical for applications requiring potent α2-adrenoceptor modulation [1][2].
| Evidence Dimension | Binding Affinity (Ki) for α2-Adrenergic Receptor |
|---|---|
| Target Compound Data | Ki = 2.70 nM |
| Comparator Or Baseline | 1-(Pyridin-2-yl)piperazine: Ki = 37 nM |
| Quantified Difference | 13.7-fold higher affinity for the target compound |
| Conditions | Calf cerebral cortex membrane binding assay using [3H]clonidine as radioligand |
Why This Matters
This quantifiable difference is decisive for researchers selecting a building block for synthesizing selective α2-adrenergic ligands, where higher initial affinity can translate to more potent lead compounds.
- [1] BindingDB. (n.d.). BDBM50027014: 1-(3-Chloro-pyridin-2-yl)-4-methyl-piperazine. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50027014&google=BDBM50027014 View Source
- [2] BindingDB. (n.d.). BDBM50026634: 1-(2-pyridyl)piperazine. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50026634&google=BDBM50026634 View Source
